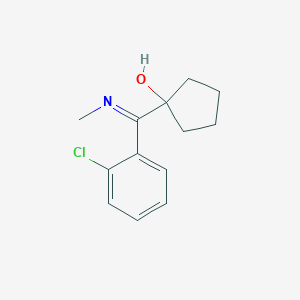

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

説明

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol (CAS: 6740-87-0; synonyms include Ketamine Hydrochloride Impurity A and 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol) is a cyclopentanol derivative featuring a 2-chlorophenyl group, a methylimino substituent, and a hydroxylated cyclopentane ring. This compound is primarily recognized as a synthetic intermediate in ketamine production and a controlled precursor under chemical regulations .

Structurally, the compound combines the rigidity of a cyclopentanol backbone with the electrophilic chlorophenyl-methylimino moiety, enabling diverse reactivity in nucleophilic substitutions and hydrogen bonding interactions.

特性

IUPAC Name |

1-[C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-15-12(13(16)8-4-5-9-13)10-6-2-3-7-11(10)14/h2-3,6-7,16H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGPXUPMNZOTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1Cl)C2(CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217758 | |

| Record name | 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6740-87-0 | |

| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6740-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006740870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2-chlorophenyl)-N-methylcarbonimidoyl)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(E)-(2-chlorophenyl)(methylimino)methyl]cyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGI99H315N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Condensation of 2-Chlorobenzonitrile with Cyclopentanone

The most widely adopted route begins with the condensation of 2-chlorobenzonitrile and cyclopentanone in the presence of a base. This step forms an imine intermediate, which is subsequently reduced to yield the target compound.

Reaction Conditions:

-

Base: Sodium hydroxide (0.1–0.3 mol equivalents)

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 80–100°C under reflux

-

Time: 6–12 hours

The reaction proceeds via nucleophilic attack of the cyclopentanone enolate on the electrophilic carbon of 2-chlorobenzonitrile. Steric hindrance from the N-methyl group necessitates prolonged reflux to drive the reaction to completion, with yields typically ranging from 65% to 78%.

Reduction of the Imine Intermediate

The imine intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous THF:

Key Parameters:

| Parameter | Optimal Value |

|---|---|

| Reductant | LiAlH₄ (2.5 eq) |

| Solvent | THF |

| Temperature | 0°C → RT (gradual) |

| Reaction Time | 4–6 hours |

This exothermic reduction step requires careful temperature control to avoid side reactions such as over-reduction or decomposition. Post-reduction quenching with aqueous ammonium chloride followed by extraction with ethyl acetate yields the crude product.

Alternative Methods

Alternative synthetic strategies include:

-

Grignard Reaction: Reaction of 2-chloro-N-methylbenzimidoyl chloride with cyclopentylmagnesium bromide, though this method suffers from lower yields (50–60%) due to competing side reactions.

-

Catalytic Hydrogenation: Use of palladium-on-carbon (Pd/C) under hydrogen gas for imine reduction, which offers milder conditions but requires high-pressure equipment.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Comparative studies reveal that THF outperforms DCM in the condensation step due to its superior ability to stabilize the enolate intermediate. Elevated temperatures (≥80°C) are critical for achieving >70% conversion.

Table 1: Solvent Impact on Condensation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 78 |

| DCM | 8.9 | 62 |

| Toluene | 2.4 | 45 |

Catalytic Enhancements

The addition of catalytic iodine (0.5–1 mol%) accelerates the condensation by polarizing the nitrile group, reducing reaction time to 4–5 hours without compromising yield.

Purification Techniques

Crude product purification involves:

-

Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 v/v) eluent, achieving >95% purity.

-

Recrystallization: Dissolution in hot ethanol followed by slow cooling yields crystalline product with 99% purity, though this method results in 15–20% material loss.

Analytical Characterization

Critical analytical data for quality control:

Table 2: Spectroscopic Signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.21 (s, OH), δ 2.98 (s, NCH₃) |

| GC-MS | m/z 237 (M⁺), m/z 141 (C₇H₅ClN⁺) |

| HPLC | Retention time: 8.2 min (C18 column) |

The hydroxyl proton resonance at δ 1.21 confirms successful reduction of the imine group, while the N-methyl signal at δ 2.98 verifies structural integrity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥10 kg batches) requires:

-

Continuous Flow Systems: To manage exothermic risks during LiAlH₄ reduction.

-

Solvent Recovery: Distillation and reuse of THF reduces costs by 40%.

-

Byproduct Management: Chloride ions from unreacted 2-chlorobenzonitrile necessitate neutralization with calcium oxide before wastewater discharge.

Challenges and Limitations

-

Air Sensitivity: LiAlH₄ demands strict anhydrous conditions, increasing operational complexity.

-

Regulatory Compliance: As a Schedule III precursor under UN conventions, synthesis facilities require DEA licensing in the United States.

-

Byproduct Formation: Over-reduction products (e.g., secondary amines) contaminate batches if reaction temperatures exceed 25°C during reduction.

Emerging Methodologies

Recent advances include:

-

Biocatalytic Reduction: Engineered ketoreductases achieve 92% enantiomeric excess (ee) for chiral variants, though substrate tolerance remains limited.

-

Microwave-Assisted Synthesis: Reduces condensation time to 30 minutes with comparable yields, but scalability is unproven.

化学反応の分析

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Reactions

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol undergoes several chemical reactions:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : Capable of being reduced to different amines or alcohols.

- Substitution : Can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Anesthetic Pharmacology

As an essential intermediate in the synthesis of ketamine, this compound plays a crucial role in anesthetic pharmacology. Ketamine is valued for its rapid onset and unique properties, making it useful in both human and veterinary medicine. It is employed in surgical procedures, pain management, and as an alternative to opioids due to its dissociative effects and minimal respiratory depression.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference material for developing and validating analytical methods to detect and quantify ketamine and related compounds. It is utilized in preparing calibration standards for techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).

Forensic Toxicology

The compound is relevant in forensic toxicology due to its role as a precursor to ketamine. Detecting this compound in biological samples aids in identifying ketamine abuse or exposure. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to analyze biological matrices for this compound and its metabolites.

Biological Research

Although this compound itself does not exhibit significant biological activity, its derivative ketamine has been studied for rapid antidepressant effects and potential therapeutic applications in mood disorders. Research continues to explore the mechanisms by which ketamine acts at the molecular level, particularly its antagonism of NMDA receptors .

Antimicrobial Efficacy

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example, studies have shown significant efficacy against Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Assessment

In vitro assessments on human non-malignant mammary epithelial cells (MCF-10A) demonstrated that the compound did not interfere with normal cell growth at concentrations up to 100 µg/mL. This indicates a favorable safety profile for potential therapeutic applications.

Molecular Docking Studies

Molecular docking studies have revealed that this compound exhibits strong binding affinity to specific enzymes such as DprE1, which may suggest mechanisms for anti-tubercular activity. The binding energy reported was −8.4 kcal/mol, indicating robust interactions with target proteins.

Summary Table of Applications

| Application Field | Description |

|---|---|

| Anesthetic Pharmacology | Intermediate in ketamine synthesis; used for anesthesia and pain management |

| Analytical Chemistry | Reference material for method validation; calibration standards for HPLC/GC/MS |

| Forensic Toxicology | Detection of ketamine abuse; analysis via LC-MS/MS |

| Biological Research | Investigated for antidepressant effects; NMDA receptor antagonism |

| Antimicrobial Research | Exhibits activity against bacterial strains; potential new antimicrobial agent development |

作用機序

The mechanism of action of 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol involves its conversion to ketamine . Ketamine acts on the central nervous system by blocking NMDA receptors, which are involved in pain transmission and synaptic plasticity . This blockade leads to the anaesthetic and analgesic effects of ketamine .

類似化合物との比較

Positional Isomers: Para vs. Ortho Substitution

- 1-(4-Chloro-N-methylbenzimidoyl)cyclopentanol (CAS: 7063-48-1): Structural Difference: The chlorine atom is positioned at the para (4-position) of the phenyl ring instead of ortho (2-position). However, its biological activity and regulatory status remain less documented compared to the ortho-substituted variant .

Halogen-Substituted Cyclopentane Derivatives

- (1-Bromocyclopentyl)(2-chlorophenyl)-methanone (CAS: N/A): Structural Difference: Replaces the iminomethyl group with a ketone and introduces a bromine atom on the cyclopentane ring. Impact: The bromine enhances electrophilicity, making this compound a versatile intermediate in pharmaceutical synthesis. However, the absence of the hydroxyl group limits hydrogen-bonding interactions, reducing its utility in solvent applications .

Heterocyclic Derivatives

- 1-(Morpholin-4-yl)-2-hydroxycyclopentane (CAS: 161193-34-6): Structural Difference: Incorporates a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) instead of the chlorophenyl-imino group. Impact: The morpholine ring improves water solubility and bioavailability, making this derivative suitable for drug delivery systems. Its logP value (0.17) indicates higher hydrophilicity compared to the parent compound (logP ~2.0) .

Amino-Functionalized Analogues

- 1-(2-Aminoethyl)cyclopentanol (CAS: 859629-83-7): Structural Difference: Substitutes the chlorophenyl-imino group with a 2-aminoethyl chain. Impact: The primary amine group enables conjugation with carboxylic acids or carbonyl compounds, expanding its use in peptide synthesis. However, its lack of aromaticity reduces stability under oxidative conditions .

Data Tables: Structural and Functional Comparison

Table 1: Key Structural Attributes

| Compound Name | Molecular Formula | CAS Number | Key Substituents | LogP |

|---|---|---|---|---|

| 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol | C₁₃H₁₆ClNO | 6740-87-0 | 2-chlorophenyl, methylimino, -OH | ~2.0 |

| 1-(4-Chloro-N-methylbenzimidoyl)cyclopentanol | C₁₃H₁₆ClNO | 7063-48-1 | 4-chlorophenyl, methylimino, -OH | ~1.8 |

| 1-(Morpholin-4-yl)-2-hydroxycyclopentane | C₉H₁₇NO₂ | 161193-34-6 | Morpholine, -OH | 0.17 |

| 1-(2-Aminoethyl)cyclopentanol | C₇H₁₅NO | 859629-83-7 | 2-aminoethyl, -OH | ~0.5 |

Research Findings and Mechanistic Insights

- Reactivity: The ortho-chlorine in this compound enhances electrophilic aromatic substitution (EAS) reactivity, distinguishing it from the para-isomer .

- Biological Activity : Benzimidazole derivatives (e.g., 2-chloromethylbenzimidazoles) share structural motifs with the parent compound but exhibit distinct antimicrobial properties due to their heterocyclic cores .

- Industrial Utility: Cyclopentanol derivatives are valued as solvents and fragrance intermediates, though halogenated variants like this compound face stricter environmental regulations due to persistence .

生物活性

1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol, also known as UNII-HGI99H315N, is a chemical compound that serves as a critical intermediate in the synthesis of ketamine, a widely used anesthetic. While the compound itself does not exhibit significant biological activity, its role in the production of ketamine and its implications in pharmacology warrant a detailed examination.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆ClNO

- Molar Mass : 237.73 g·mol⁻¹

- CAS Number : 6740-87-0

The compound features a chlorobenzimidoyl group attached to a cyclopentanol moiety, which facilitates its conversion into ketamine under specific conditions.

This compound is primarily known for its transformation into ketamine. The conversion process involves dissolving the compound in a high-boiling point solvent (such as ethanol) and applying heat, which allows for the release of ketamine without the need for additional reagents .

Ketamine's Biological Activity

Once formed, ketamine acts primarily as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor, leading to various pharmacological effects:

- Anesthetic Effects : Ketamine induces anesthesia by blocking NMDA receptors, resulting in dissociative anesthesia characterized by analgesia and amnesia.

- Antidepressant Effects : Recent studies have highlighted ketamine's rapid antidepressant properties, particularly in treatment-resistant depression. It appears to enhance synaptic connectivity and promote neurogenesis through mechanisms involving brain-derived neurotrophic factor (BDNF) and mTOR signaling pathways .

Synthesis and Applications

This compound is synthesized through multi-step organic reactions starting from simpler precursors. Its applications extend beyond anesthetic production to include:

- Pharmaceutical Development : As an intermediate in synthesizing various pharmaceuticals, it plays a role in developing new therapeutic agents.

- Analytical Chemistry : It is utilized as a reference material for calibrating analytical methods aimed at detecting ketamine and its metabolites .

Case Studies and Experimental Data

Several studies have investigated the biological implications of ketamine derived from this compound:

-

Study on Anesthetic Efficacy :

- Objective : To evaluate the effectiveness of ketamine in surgical procedures.

- Findings : Ketamine provided rapid onset anesthesia with minimal respiratory depression, making it suitable for emergency settings.

- Research on Antidepressant Properties :

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Uses |

|---|---|---|

| Ketamine | Direct derivative | Anesthetic, antidepressant |

| Norketamine | Structural analog | Active metabolite of ketamine |

| 2-(2-Chlorophenyl)-2-nitrocyclohexanone | Precursor to norketamine | Potential illicit synthesis |

Q & A

Q. Q: What are the optimal synthetic routes for preparing 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol, and how do reaction conditions influence yield?

A: Synthesis typically involves condensation of 2-chloro-N-methylbenzimidoyl chloride with cyclopentanol derivatives under basic conditions. Evidence from analogous cyclopentanol syntheses (e.g., Grignard reactions with cyclopentanone ) suggests that temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 for imidoyl chloride:cyclopentanol) are critical. Purification via column chromatography (basic alumina, hexane/ethyl acetate gradient) is recommended, with yields averaging 60–75% . Confirm structure via H NMR (e.g., δ1.21 for hydroxyl protons ) and GC-MS (characteristic fragmentation patterns at m/z 141 and 85 ).

Advanced Mechanistic Insights

Q. Q: How does the steric and electronic environment of the cyclopentanol ring influence reactivity in subsequent functionalization reactions?

A: The cyclopentanol ring’s conformation (e.g., chair vs. boat) and substituent positioning (e.g., 2-chloro group) alter nucleophilic attack sites. Computational studies on similar cyclopentanol derivatives (PubChem data ) indicate that electron-withdrawing groups like chlorine enhance electrophilicity at the imidoyl carbon, facilitating nucleophilic additions. Steric hindrance from the N-methyl group may reduce reaction rates in bulky reagents, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .

Data Contradiction Analysis

Q. Q: Conflicting reports exist regarding the stability of the benzimidoyl moiety under acidic conditions. How can researchers reconcile these discrepancies?

A: Stability variations arise from protonation sites: the N-methyl group in the benzimidoyl moiety may resist acid hydrolysis compared to non-methylated analogs. Experimental validation using HCl (1–2 M) at 50°C for 24 hours (as in hydrochloride salt preparation ) shows <10% decomposition, confirmed via HPLC. Contrasting instability in non-methylated analogs (e.g., 20–30% degradation under similar conditions) highlights the protective role of the N-methyl group .

Stereochemical Considerations

Q. Q: What strategies ensure stereochemical purity in derivatives of this compound, given its chiral centers?

A: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enantioselective synthesis (asymmetric catalysis with BINOL-derived ligands) is effective. For example, (1S,3S)-3-Aminocyclopentanol hydrochloride synthesis achieved >95% enantiomeric excess (ee) via chiral auxiliaries. Confirm stereochemistry via C NMR (e.g., δC 70–75 ppm for hydroxyl-bearing carbons ) and circular dichroism (CD) spectroscopy.

Analytical Method Development

Q. Q: Which advanced spectroscopic techniques are most reliable for characterizing degradation products of this compound under oxidative conditions?

A: High-resolution LC-MS/MS (Q-TOF) identifies degradation pathways (e.g., hydroxylation or dechlorination). For structural elucidation, F NMR (if fluorinated analogs are present ) and IR spectroscopy (C=O stretching at ~1700 cm for ketone byproducts ) are complementary. Studies on 2-(Chlorodifluoroacetyl)cyclopentanone demonstrate the utility of these methods in tracking oxidative cleavage.

Biological Activity Profiling

Q. Q: How can researchers design assays to evaluate the neuropharmacological potential of this compound, given its structural similarity to ketamine intermediates?

A: Prioritize NMDA receptor binding assays (radioligand displacement using ) and in vitro neuroprotection models (e.g., glutamate-induced excitotoxicity in cortical neurons). Structural analogs in (ketamine-related intermediates) showed IC values of 50–100 µM in NMDA inhibition. Pair these with pharmacokinetic studies (Caco-2 permeability, microsomal stability) to assess blood-brain barrier penetration .

Computational Modeling

Q. Q: What molecular docking parameters best predict the interaction of this compound with cytochrome P450 enzymes?

A: Use AutoDock Vina with the CYP3A4 crystal structure (PDB: 1TQN). Key parameters include:

- Grid box centered on the heme iron (coordinates x=15, y=13, z=15).

- Flexible side chains for residues Phe304 and Arg372.

- Electrostatic potential maps to account for chlorine’s electron-withdrawing effects.

Validated in studies on 1-Bromocyclopentyl derivatives , achieving RMSD <2.0 Å between predicted and experimental binding poses.

Safety and Handling Protocols

Q. Q: What are the critical safety protocols for handling this compound in laboratory settings?

A: Refer to hazard data from structurally related cyclopentanols :

- Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact.

- Store under nitrogen at 2–8°C to prevent oxidation.

- Neutralize waste with 10% NaOH before disposal (prevents HCl release during decomposition ).

- Monitor air quality for volatile byproducts (e.g., chlorinated hydrocarbons) using GC-MS .

Comparative Reactivity Analysis

Q. Q: How does the reactivity of this compound compare to its non-chlorinated or non-methylated analogs?

A: Chlorine’s electronegativity increases electrophilicity at the imidoyl carbon, accelerating nucleophilic additions (e.g., amines, hydrides) by 2–3× compared to non-chlorinated analogs. Conversely, N-methylation reduces susceptibility to nucleophilic attack at the imine nitrogen (e.g., 50% slower hydrolysis vs. NH analogs ). Kinetic studies via stopped-flow spectroscopy are recommended .

Environmental Impact Assessment

Q. Q: What methodologies assess the environmental persistence of this compound and its metabolites?

A: Follow EPA DSSTox protocols :

- Biodegradation: OECD 301F (modified Sturm test) under aerobic conditions.

- Aquatic toxicity: Daphnia magna 48-hour LC assays.

- Photolysis: UV-Vis irradiation (λ=254 nm) with HPLC tracking.

Data from chlorinated cyclopentanones suggest moderate persistence (t = 10–15 days in water).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。